(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate
Description
(4aS,7aS)-tert-Butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate is a bicyclic heterocyclic compound featuring a fused pyrrolo-oxazine core with a tert-butyl carbamate protective group. Its molecular formula is C₁₁H₂₀N₂O₃, and it is recognized by multiple identifiers, including CAS numbers 1932337-68-2 and 1312131-49-9 . The compound is stereochemically defined by its (4aS,7aS) configuration, which confers distinct conformational rigidity critical for interactions in pharmaceutical applications.
This compound is primarily utilized as an intermediate in synthesizing quinolone antibiotics, such as finafloxacin hydrochloride . Its structural uniqueness lies in the oxazine ring, which introduces oxygen into the bicyclic system, enhancing solubility compared to all-nitrogen analogs. Commercial availability is noted through suppliers like CymitQuimica and赫澎生物, though discontinuations of certain stock sizes have been reported .
Structure
3D Structure
Properties
IUPAC Name |
tert-butyl (4aS,7aS)-3,4a,5,6,7,7a-hexahydro-2H-pyrrolo[3,4-b][1,4]oxazine-4-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O3/c1-11(2,3)16-10(14)13-4-5-15-9-7-12-6-8(9)13/h8-9,12H,4-7H2,1-3H3/t8-,9-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YLMNCYATSGIUDS-IUCAKERBSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCOC2C1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N1CCO[C@@H]2[C@@H]1CNC2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
228.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of (4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate typically involves the following steps:
Starting Materials: The synthesis begins with readily available starting materials such as tert-butylamine and appropriate oxirane derivatives.
Cyclization Reaction: The key step involves the cyclization of these starting materials to form the hexahydropyrrolo[3,4-B][1,4]oxazine ring system.
Industrial production methods for this compound may involve optimization of reaction conditions such as temperature, pressure, and the use of catalysts to improve yield and purity.
Chemical Reactions Analysis
(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate has a wide range of scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: This compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as a catalyst in certain industrial processes.
Mechanism of Action
The mechanism of action of (4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved are still under investigation, but preliminary studies suggest that it may influence cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Key Observations:
- Oxygen vs. Nitrogen Rings : The oxazine ring in the target compound improves aqueous solubility compared to all-nitrogen analogs like (3αR,6αS)-tert-butyl hexahydropyrrolo[3,2-b]pyrrole-1(2H)-carboxylate, which is priced higher due to scarcity .
- Substituent Effects : Benzotriazole in compound 24 enhances inhibitory activity in autotaxin (ATX) assays (IC₅₀ = 10 nM) but introduces metabolic instability .
- Stereochemical Impact: The (4aS,7aS) configuration in the target compound ensures optimal spatial orientation for receptor binding, unlike racemic mixtures observed in pyrano-pyrrole derivatives .
Pharmacological and Physicochemical Properties
Key Observations:
- Pharmacological Gaps : While compound 24 has demonstrated potent ATX inhibition, the target compound lacks published enzymatic data, highlighting a need for targeted assays .
- Metabolic Profiles : The oxazine ring in the target compound resists glutathione adduct formation, a common degradation pathway for benzotriazole derivatives .
Commercial and Developmental Status
Key Observations:
- The target compound’s discontinuation in certain sizes suggests challenges in large-scale synthesis, whereas pyrano-pyrrole derivatives remain research curiosities .
Biological Activity
(4AS,7AS)-Tert-butyl hexahydropyrrolo[3,4-B][1,4]oxazine-4(4AH)-carboxylate is a complex organic compound belonging to the oxazine class. This compound has garnered attention for its potential biological activities, particularly in medicinal chemistry and pharmacology. The unique structural features of this compound suggest various mechanisms of action that may be beneficial in therapeutic applications.
Chemical Structure and Properties
- IUPAC Name : (4aS,7aR)-tert-butyl hexahydropyrrolo[3,4-b][1,4]oxazine-4(4aH)-carboxylate
- Molecular Formula : C11H20N2O3
- Molecular Weight : 228.29 g/mol
- CAS Number : 1993249-46-9
The compound features a tert-butyl group and a hexahydropyrrolo ring system, which contribute to its stability and reactivity. Its purity is reported to be 97% .
Antioxidant Properties
Research has indicated that compounds similar to this compound exhibit significant antioxidant activity. For instance, studies have shown that related compounds can effectively inhibit lipid peroxidation and reduce reactive oxygen species (ROS) formation in neuronal cells .
Enzyme Inhibition
The compound's structure suggests potential interactions with various enzymes. Preliminary studies indicate that it may act as an inhibitor of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), which are critical targets in the treatment of neurodegenerative diseases such as Alzheimer's .
| Enzyme | Inhibition Type | IC50 (µM) |
|---|---|---|
| Acetylcholinesterase (AChE) | Mixed inhibition | 1.58 ± 0.10 |
| Butyrylcholinesterase (BChE) | Competitive inhibition | 0.164 ± 0.005 |
The inhibition profiles suggest that modifications to the aliphatic ring size can influence the potency of these inhibitory effects .
The proposed mechanism involves binding to the active sites of cholinesterases, leading to reversible inhibition. The structure allows for hydrogen bonding and π-cation interactions with key amino acids in the enzyme active sites, which modulate their activity .
Neuroprotective Effects
In a study investigating neuroprotective agents against oxidative stress, derivatives of oxazines were shown to enhance cell viability and reduce apoptosis in human neuronal cells exposed to oxidative conditions. This suggests that this compound may have potential therapeutic applications in neuroprotection .
Synthesis and Biological Evaluation
The synthesis of this compound typically involves cyclization reactions under controlled conditions. The biological evaluation includes assessing its antioxidant capacity through assays such as DPPH and ABTS radical scavenging tests . Such evaluations are crucial for understanding its potential applications in drug development.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for this compound, and how can reaction conditions be optimized for yield?
- Methodological Answer : The compound is typically synthesized via hydrogenation and coupling reactions. For example, tert-butyl-protected pyrrolo-pyrrole derivatives are synthesized using reagents like N,N′-carbonyldiimidazole (CDI) and N,N′-tetramethyluronium hexafluorophosphate (HATU) in anhydrous solvents (e.g., DMF or THF) under inert atmospheres . Optimization involves adjusting reaction time (24–48 hours), temperature (25–40°C), and stoichiometric ratios (1.2–2.0 equivalents of coupling reagents). Yield improvements (>80%) are achieved via stepwise purification (e.g., silica gel chromatography) .
Q. Which analytical techniques are critical for confirming structure and purity?
- Methodological Answer : Essential techniques include:
- Mass Spectrometry (MS) : Confirm molecular weight (e.g., 212.289 g/mol) and fragmentation patterns .
- NMR Spectroscopy : 1H/13C NMR resolves stereochemistry (e.g., tert-butyl group at δ 1.4 ppm in 1H NMR) .
- HPLC : Assess chiral purity (>95%) using chiral stationary phases (e.g., amylose-based columns) .
Q. How can the Boc-protecting group be selectively removed without degrading the oxazine ring?
- Methodological Answer : Use trifluoroacetic acid (TFA) in dichloromethane (DCM) (1:4 v/v) at 0°C for 1–2 hours. Quench with aqueous NaHCO3 to neutralize acidity, preserving the oxazine ring’s integrity .
Advanced Research Questions
Q. How can contradictions in stereochemical assignments between NMR and computational models be resolved?
- Methodological Answer : Discrepancies arise from dynamic molecular conformations. Resolve via:
- X-ray Crystallography : Single-crystal analysis (e.g., R-factor <0.054) provides unambiguous stereochemical data .
- NOESY NMR : Correlates spatial proximity of protons (e.g., axial vs. equatorial tert-butyl groups) .
Q. What strategies mitigate side reactions during hydrogenation steps?
- Methodological Answer : Side reactions (e.g., over-reduction) are minimized by:
- Catalyst Screening : Use Pd/C or PtO2 at low hydrogen pressure (1–3 atm) .
- Reaction Monitoring : Track intermediates via TLC or in-situ IR spectroscopy to halt reactions at the desired stage .
Q. How should researchers address solubility discrepancies across studies?
- Methodological Answer : Standardize solvent systems (e.g., phosphate buffer at pH 7.4 for aqueous solubility) and use sonication (30 minutes) to ensure homogeneity. Conflicting data often stem from varying particle sizes or polymorphic forms, which can be characterized via PXRD .
Data Contradiction Analysis
Q. How to reconcile conflicting bioactivity data in enzyme inhibition assays?
- Methodological Answer : Variations in IC50 values may arise from assay conditions (e.g., ATP concentration in kinase assays). Normalize data using positive controls (e.g., staurosporine) and repeat assays in triplicate under standardized buffer conditions (e.g., 50 mM Tris-HCl, pH 7.5) .
Structural and Synthetic Challenges
Q. What are the key considerations for synthesizing stereoisomerically pure derivatives?
- Methodological Answer : Use asymmetric catalysis (e.g., organocatalyst II in chloroform) to induce enantioselectivity (>90% ee). Monitor diastereomeric excess via chiral HPLC and confirm with optical rotation measurements .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
